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Compound of Interest

(S)-

Compound Name:
cyclopropyl(phenyl)methanamine

CAS No.: 321863-61-0

Cat. No.: B3259653

Get Quote

Executive Summary
(S)-

-Cyclopropylbenzylamine (also known as (S)-cyclopropyl(phenyl)methanamine) is a high-
value chiral building block used in the synthesis of calcimimetics and other pharmaceutical
agents. Unlike common amino acids with standardized textbook optical rotation values, the
specific rotation (

) of this compound is highly sensitive to solvent conditions, salt formation (HCI vs. Free Base),
and synthetic purity.

This guide provides a technical analysis of the optical rotation parameters, compares them with
structural analogs, and outlines the definitive experimental protocol for verification. Note: The
primary reference for high-enantiomeric excess (>97% ee) characterization is Patent
US20210395185A1.

Technical Profile & Identification
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Before analysis, ensure positive identification of the specific enantiomer and salt form.
Confusion with the

-cyclopropyl isomer or the methyl analog is a common error in literature searches.

Parameter Specification

Chemical Name (S)-1-Cyclopropyl-1-phenylmethanamine
(S)-

Synonyms

-Cyclopropylbenzylamine; (S)-
Cyclopropyl(phenyl)methylamine

CAS (HCI salt) 844470-80-0 (Most common commercial form)

CAS (Free Base) 321863-61-0

(Free Base) /
Molecular Formula

(HCI)

Molecular Weight 147.22 g/mol (Base) / 183.68 g/mol (HCI)

Chiral Center -Carbon (Benzylic position)
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Figure 1: Structural relationship between the target (S)-isomer, its enantiomer, and the well-
characterized methyl analog.

Optical Rotation Analysis
Comparative Data Table

Specific rotation is an intrinsic property but is heavily influenced by the solvent environment
and concentration. As a definitive public table for this specific CAS is limited compared to
commodity chemicals, we utilize the Structural Analog Method and Patent Data for

benchmarking.
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Key Insight: The (S)-enantiomer of the methyl analog is Levorotatory (-). Due to the similar
steric bulk and electronic environment of the cyclopropyl group compared to the methyl group,
the (S)-cyclopropyl analog often exhibits a rotation of the same sign (-), though the magnitude
will differ. Always verify the specific batch Certificate of Analysis (CoA) as salt forms (HCI) can
invert or significantly shift the rotation value.

Factors Influencing Measurement

o Salt Form: The HCI salt will have a lower specific rotation magnitude (by weight) than the
free base due to the higher molecular weight of the salt, and potentially a different sign
depending on solvent interaction.

o Solvent: Polar solvents like Ethanol or Methanol are standard. Non-polar solvents may
induce aggregation, altering the observed rotation.

o Wavelength: Standard measurement is at the Sodium D-line (589 nm).[1]

Experimental Protocol: Determination of

To ensure scientific integrity, do not rely solely on literature values. Use this self-validating
protocol to determine the specific rotation of your sample.

Reagents & Equipment

» Polarimeter: Digital polarimeter capable of 589 nm (Na D-line).
e Solvent: HPLC-grade Ethanol (EtOH) or Methanol (MeOH).
o Sample: >50 mg of (S)-

-cyclopropylbenzylamine (dried).

Workflow Diagram
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Start: Sample Preparation

Weigh ~100 mg Sample
(Accuracy £0.1 mg)
Dissolve in Volumetric Flask
(20 mL, Solvent: EtOH)
Equilibrate Temp to 20°C
(Thermostatic Control)
Measure Solvent Blank
(Zero the Instrument)

:

Measure Sample Rotation (a)
(Average of 3 readings)

Calculate Specific Rotation [a]

Click to download full resolution via product page

Figure 2: Step-by-step workflow for accurate polarimetry measurement.

Calculation

Calculate the specific rotation using the formula:
Where:

¢ = Observed rotation (degrees)[2][3][4][5]

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b3259653/docs?utm_src=pdf-body-img#technical-comparison-guide-optical-rotation-of-s-cyclopropylbenzylamine
https://www.masterorganicchemistry.com/2017/02/07/optical-rotation-optical-activity-and-specific-rotation/
https://www.masterorganicchemistry.com/2017/02/07/optical-rotation-optical-activity-and-specific-rotation/
https://en.wikipedia.org/wiki/Specific_rotation
https://rudolphresearch.com/wp-content/uploads/2012/06/usp_781.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3259653?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

» = Path length of the cell (decimeters, usually 1.0 dm)[2][3][5]

e = Concentration (g/mL).[2][3][1][6][7] Note: For c=1.0 in the table, this usually means 1
g/100mL or 0.01 g/mL depending on convention, but standard formula uses g/mL.

Synthesis & Resolution Context

Understanding how the material is produced helps interpret the optical rotation data. The
compound is typically obtained via Asymmetric Reductive Amination or Chiral Resolution.

Resolution with Tartaric Acid

A common method involves resolving the racemic amine using (L)-(+)-Tartaric acid.[6]
e Mechanism: Formation of diastereomeric salts.[8][9][6]

e Qutcome: The (S)-amine typically forms a salt with (L)-tartaric acid that has different
solubility than the (R)-amine salt.[6]

o Verification: Optical rotation of the liberated free base is the primary "quick check" for
success before running Chiral HPLC.
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Figure 3: Chiral resolution workflow used to isolate the (S)-enantiomer.

References

Patent US20210395185A1: Scalable synthesis of optically active 1-cyclopropylalkyl-1-
amines. (Primary source for high-ee synthesis and characterization data).

Sigma-Aldrich Product D

-Methylbenzylamine. (Used for analog comparison).

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b3259653/docs?utm_src=pdf-body-img#technical-comparison-guide-optical-rotation-of-s-cyclopropylbenzylamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3259653?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

¢ PubChem Compound Summary: Cyclopropyl(phenyl)methanamine.[10]

+ Benchchem Technical Data: (S)-Cyclopropyl(phenyl)methanamine hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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